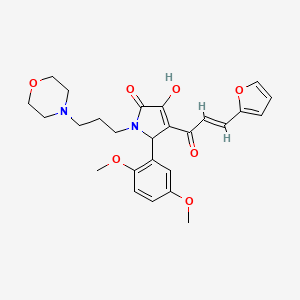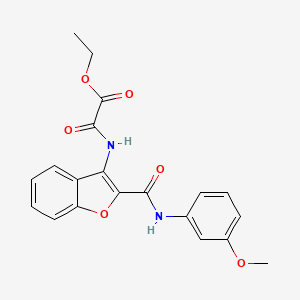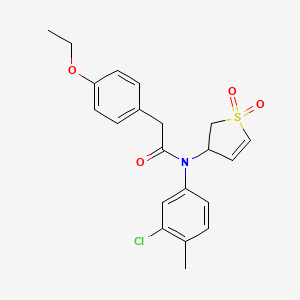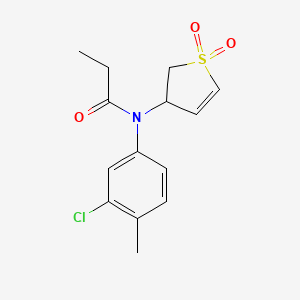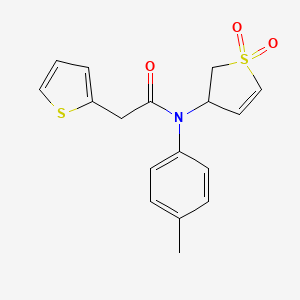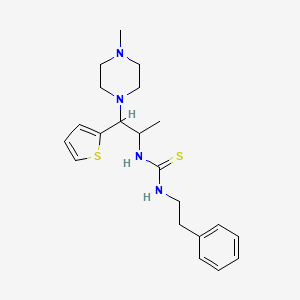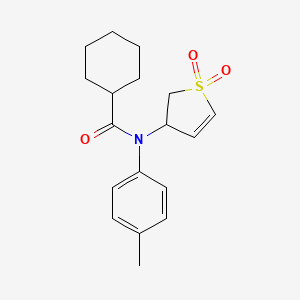
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide
説明
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide, also known as DTT-205, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. DTT-205 is a small molecule that belongs to the class of cyclohexanecarboxamide derivatives. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
作用機序
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide exerts its anticancer activity by targeting the mitochondrial respiratory chain complex III, which is responsible for ATP production in cells. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide inhibits the activity of complex III, leading to the accumulation of reactive oxygen species (ROS) in cancer cells. ROS are highly reactive molecules that can cause oxidative damage to cellular components, including DNA, proteins, and lipids. The accumulation of ROS in cancer cells leads to oxidative stress, which ultimately results in apoptosis.
Biochemical and Physiological Effects:
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of complex III, leading to the accumulation of ROS in cancer cells. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention of cancer. Additionally, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide has been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
実験室実験の利点と制限
One of the advantages of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide is its potential as a novel anticancer agent. It has been found to exhibit potent anticancer activity against various cancer cell lines, making it a promising candidate for drug development. Additionally, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide has been shown to have a selective toxicity towards cancer cells, which is desirable for anticancer drugs. However, there are also some limitations associated with the use of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide in lab experiments. One of the limitations is the lack of information on the pharmacokinetics and pharmacodynamics of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide, which are essential for drug development. Additionally, the toxicity and side effects of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide need to be further investigated.
将来の方向性
There are several future directions for the research on N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide. One of the future directions is the investigation of the pharmacokinetics and pharmacodynamics of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide, which are essential for drug development. Additionally, the toxicity and side effects of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide need to be further investigated. Another future direction is the investigation of the synergistic effects of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide with other anticancer drugs, which may enhance its anticancer activity. Furthermore, the potential of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide as a therapeutic agent for other diseases, such as neurodegenerative diseases, needs to be explored.
科学的研究の応用
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide has been found to exhibit potential therapeutic properties, making it a promising candidate for drug development. Several studies have investigated the anticancer activity of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide, and it has been found to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention of cancer. Additionally, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide has been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
特性
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-14-7-9-16(10-8-14)19(17-11-12-23(21,22)13-17)18(20)15-5-3-2-4-6-15/h7-12,15,17H,2-6,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFPMQZSOPRIPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



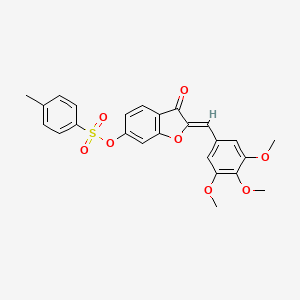

![methyl 2-({2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate](/img/structure/B3408120.png)

